Cap-dependent endonuclease-IN-21

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

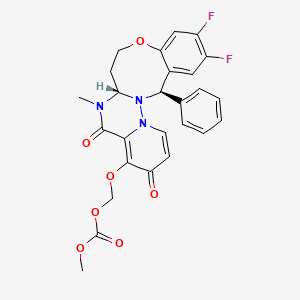

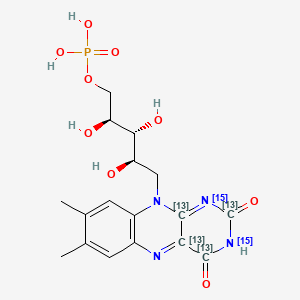

Cap-abhängige Endonuklease-IN-21 ist eine Verbindung, die für ihre inhibitorischen Wirkungen auf das cap-abhängige Endonuklease-Enzym bekannt ist, das für die Transkription viraler RNA unerlässlich ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cap-abhängiger Endonuklease-IN-21 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Der Syntheseweg beginnt typischerweise mit der Herstellung einer Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen, um ihre inhibitorische Aktivität zu verbessern. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cap-abhängiger Endonuklease-IN-21 beinhaltet die Skalierung der Laborsyntheseverfahren auf einen größeren Maßstab. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Techniken wie Kristallisation, Chromatographie und Destillation werden häufig im industriellen Produktionsprozess eingesetzt.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cap-abhängige Endonuklease-IN-21 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Halogenide, Amine oder Alkohole und Elektrophile wie Alkylhalogenide oder Acylchloride unter kontrollierter Temperatur und Druck.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, Reduktion kann zu Alkoholen oder Aminen führen, und Substitutionsreaktionen können zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen führen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are often employed in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cap-dependent endonuclease-IN-21 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Wissenschaftliche Forschungsanwendungen

Cap-abhängige Endonuklease-IN-21 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Endonuklease-Inhibition zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: In der Forschung eingesetzt, um die Rolle von cap-abhängigen Endonukleasen bei der viralen Replikation und Transkription zu verstehen.

Medizin: Wird auf sein Potenzial als antivirales Medikament untersucht, insbesondere gegen Influenzaviren, indem der Cap-Snatching-Mechanismus der viralen RNA-Transkription gehemmt wird.

Industrie: Wird bei der Entwicklung neuer antiviraler Therapien und bei der Produktion verwandter Verbindungen mit verbesserten Wirksamkeits- und Sicherheitsprofilen eingesetzt.

Wirkmechanismus

Cap-abhängige Endonuklease-IN-21 entfaltet ihre Wirkung, indem sie das cap-abhängige Endonuklease-Enzym hemmt, das für die Initiation der viralen RNA-Transkription unerlässlich ist. Dieses Enzym spaltet die 5'-Cap-Struktur von Wirts-Pre-mRNAs und liefert Primer für die virale RNA-Synthese. Durch die Hemmung dieses Enzyms verhindert Cap-abhängige Endonuklease-IN-21 den Cap-Snatching-Prozess und blockiert so die virale Replikation und Transkription. Zu den beteiligten molekularen Zielen gehören das aktive Zentrum des Endonuklease-Enzyms und die zugehörigen Metallionen, die für seine katalytische Aktivität erforderlich sind.

Wirkmechanismus

Cap-dependent endonuclease-IN-21 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the initiation of viral RNA transcription. This enzyme cleaves the 5’ cap structure of host pre-mRNAs, providing primers for viral RNA synthesis. By inhibiting this enzyme, this compound prevents the cap-snatching process, thereby blocking viral replication and transcription. The molecular targets involved include the active site of the endonuclease enzyme and the associated metal ions required for its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Cap-abhängige Endonuklease-IN-21 ist einzigartig in ihrer spezifischen Hemmung des cap-abhängigen Endonuklease-Enzyms. Ähnliche Verbindungen umfassen:

Baloxavir marboxil: Ein weiterer cap-abhängiger Endonuklease-Inhibitor, der als antivirales Medikament gegen Influenzaviren eingesetzt wird.

Tanshinon I: Als ein cap-abhängiger Endonuklease-Inhibitor identifiziert, der breite antivirale Wirkungen hat.

Emodin: Zeigt eine inhibitorische Aktivität gegen cap-abhängige Endonukleasen und hat potenzielle antivirale Anwendungen.

Im Vergleich zu diesen Verbindungen könnte Cap-abhängige Endonuklease-IN-21 in Bezug auf Potenz, Selektivität und Sicherheitsprofil deutliche Vorteile bieten, was sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung und Forschung macht.

Eigenschaften

Molekularformel |

C26H23F2N3O7 |

|---|---|

Molekulargewicht |

527.5 g/mol |

IUPAC-Name |

[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1 |

InChI-Schlüssel |

NKFNQBUTOXCBGL-FCHUYYIVSA-N |

Isomerische SMILES |

CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

Kanonische SMILES |

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)